Tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate
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Overview
Description
Tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a tetrahydrofuran moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride in the presence of a base, followed by the introduction of the tert-butyl ester group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the carbonyl group may produce alcohols. Substitution reactions on the piperazine ring can lead to a wide range of substituted piperazine derivatives with varying functional groups.
Scientific Research Applications
Tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxylate include:
- Tert-butyl 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
- Tert-butyl (1R*,4R*)-4-[®-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
- Tert-butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a piperazine ring and a tetrahydrofuran moiety provides a versatile scaffold for further chemical modifications and potential biological activities. Additionally, the tert-butyl ester group enhances the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C14H24N2O4 |
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Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 4-(oxolane-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)12(17)11-5-4-10-19-11/h11H,4-10H2,1-3H3 |
InChI Key |
BFDIQLXBJLLSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Origin of Product |
United States |
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